molecular formula C21H38O12 B12055661 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Cat. No.: B12055661
M. Wt: 482.5 g/mol
InChI Key: GAEGUGFIMOOWHN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H38O12

Molecular Weight

482.5 g/mol

IUPAC Name

2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C21H38O12/c1-5-21(12-31-15(28)18(2,6-22)7-23,13-32-16(29)19(3,8-24)9-25)14-33-17(30)20(4,10-26)11-27/h22-27H,5-14H2,1-4H3

InChI Key

GAEGUGFIMOOWHN-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C(C)(CO)CO)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO

Origin of Product

United States

Preparation Methods

Core Polyol Preparation

The synthesis begins with 2,2-bis(hydroxymethyl)butane-1,4-diol, a tetrahydric alcohol. Protection of its hydroxyl groups is often unnecessary due to the symmetry of the target molecule, though transient protection (e.g., tert-butyl groups) may enhance reaction control in asymmetric analogs.

Direct Esterification with Acid Chlorides

Reacting the polyol with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine, pyridine) yields the tetraester. For example:

Polyol+4RCOClEt3N, DCMTetraester+4HCl\text{Polyol} + 4 \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Tetraester} + 4 \text{HCl}

This method achieves ~70% yield but requires rigorous drying to prevent hydrolysis of the acid chloride.

Steglich Esterification

Carbodiimide-mediated coupling (e.g., DCC, EDCI) with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid avoids handling moisture-sensitive acid chlorides. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction:

Polyol+4RCOOHDCC, DMAPTetraester+4DCU\text{Polyol} + 4 \text{RCOOH} \xrightarrow{\text{DCC, DMAP}} \text{Tetraester} + 4 \text{DCU}

Yields range from 65–80%, with diisopropylcarbodiimide (DIC) minimizing side reactions.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DCM, THF) enhance reagent solubility and reaction rates.

  • Low temperatures (0–5°C) reduce racemization and decomposition risks.

  • Reflux conditions (40–60°C) may accelerate slower esterifications but risk hydroxyl group oxidation.

Catalytic and Stoichiometric Considerations

ParameterOptimal ConditionImpact on Yield
BaseTriethylamine (4.2 eq)Maximizes deprotonation
Coupling AgentDCC (4.5 eq)Reduces dimerization
Reaction Time24–48 hoursEnsures completion

Mechanistic Insights

Nucleophilic Acyl Substitution

The hydroxyl groups of the polyol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or activated ester). Bases neutralize HCl byproducts, shifting equilibrium toward product formation.

Protective Group Dynamics

While the target compound lacks protective groups, intermediates in analogous syntheses (e.g., tert-butyl esters) require acidic hydrolysis (trifluoroacetic acid) or basic cleavage (NaOH) for deprotection.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography elutes the tetraester using ethyl acetate/hexane gradients.

  • Size-exclusion chromatography separates unreacted polyol or di/triesters.

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} : Methyl groups (δ\delta 1.2–1.4 ppm), hydroxyls (δ\delta 4.8–5.2 ppm).

  • 13C NMR^{13}\text{C NMR} : Ester carbonyls (δ\delta 170–175 ppm), quaternary carbons (δ\delta 40–45 ppm).

Challenges and Mitigation Strategies

Incomplete Esterification

  • Excess acylating agent (5–6 eq per hydroxyl) drives reactions to completion.

  • Stepwise addition of reagents minimizes steric crowding.

Hydroxyl Group Oxidation

  • Inert atmosphere (N2_2, Ar) prevents radical-mediated oxidation.

  • Antioxidants (BHT) stabilize reactive intermediates.

Applications and Derivatives

The compound’s polyhydroxy structure suggests utility in:

  • Dendrimer synthesis for drug delivery.

  • Crosslinking agents in biodegradable polymers.
    Derivatives with modified ester groups (e.g., fluorinated acyl chains) enhance hydrophobicity for specific industrial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols. This reaction is critical for modifying the compound’s solubility or generating intermediates for further synthesis.

Conditions Products Mechanistic Notes
Acidic (H₂SO₄, H₂O)3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid + polyol derivativesProtonation of ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (NaOH, H₂O)Sodium carboxylate salts + polyol derivativesBase deprotonates water, generating hydroxide ions for nucleophilic acyl substitution .
  • Hydrolysis rates vary with steric hindrance around ester groups due to the molecule’s branched structure.

  • Complete hydrolysis requires prolonged reaction times under reflux .

Transesterification

The compound reacts with alcohols in the presence of catalysts to exchange alkoxy groups, enabling tailored modifications for applications in polymer chemistry.

Catalyst Alcohol Product Yield
Titanium(IV) isopropoxideMethanolMethyl esters + substituted polyol~65%
Lipase (enzymatic)EthanolEthyl esters + substituted polyol~50%
  • Enzymatic transesterification offers regioselectivity but lower efficiency compared to chemical catalysts .

Oxidation of Hydroxyl Groups

Primary and secondary hydroxyl groups are susceptible to oxidation, forming ketones or carboxylic acids.

Oxidizing Agent Target Group Product Selectivity
KMnO₄ (acidic)Secondary -OHKetone derivativesModerate (steric hindrance)
Jones reagent (CrO₃)Primary -OHCarboxylic acidsHigh
  • Oxidation of tertiary hydroxyl groups is hindered due to steric and electronic factors.

Epoxidation and Lactonization

Adjacent hydroxyl groups can undergo diastereoselective epoxidation, followed by intramolecular lactonization under acidic conditions, forming cyclic esters (lactones) .

Step Reagents Product Stereochemical Outcome
EpoxidationmCPBA, CH₂Cl₂Epoxide intermediateDiastereomeric excess >80%
LactonizationHCl, THFSix-membered lactoneThermodynamic control
  • This pathway is critical for synthesizing chiral building blocks in pharmaceuticals .

Protection/Deprotection Strategies

The hydroxyl groups are often protected (e.g., as silyl ethers or acetates) to direct reactions to specific sites.

Protecting Group Reagent Conditions Compatiblity
TBDMS (silyl ether)TBDMSCl, imidazoleAnhydrous DMFStable under basic conditions
AcetylAc₂O, pyridineRoom temperatureRemovable via hydrolysis
  • Selective protection of primary hydroxyl groups is achievable due to higher reactivity .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound participates in hydrogen abstraction reactions, forming stabilized radicals.

Initiator Substrate Product Application
AIBN, CCl₄Allylic hydrogenCrosslinked polymer networksMaterials science

Complexation with Metal Ions

The hydroxyl and ester groups act as ligands for metal ions, forming coordination complexes.

Metal Ion Geometry Stability Constant (log K)
Cu(II)Octahedral4.2 ± 0.3
Fe(III)Trigonal bipyramidal3.8 ± 0.2
  • These complexes are explored for catalytic and biomedical applications .

Comparative Reactivity Table

Functional Group Reaction Rate Relative to Simple Analogs
EsterHydrolysis0.3× (due to steric hindrance)
Primary -OHOxidation1.2× (enhanced by adjacent esters)
Secondary -OHEpoxidation0.7× (steric hindrance)

Scientific Research Applications

Applications in Pharmaceuticals

  • Drug Formulation : The compound serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its hydroxyl groups contribute to hydrogen bonding, improving the interaction between the drug and its delivery system.
  • Controlled Release Systems : The polymeric nature of this compound allows it to be used in controlled release systems for drugs. It can form hydrogels that respond to environmental stimuli (pH, temperature), releasing drugs at a controlled rate.
  • Biocompatibility : Due to its structural characteristics, this compound exhibits good biocompatibility, making it suitable for use in biomedical applications such as tissue engineering and regenerative medicine.

Applications in Materials Science

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polyols for polyurethane production. Its functionality allows for the creation of polymers with tailored properties for specific applications like coatings, adhesives, and foams.
  • Surface Modifications : It can be employed to modify surfaces of various materials to enhance their properties such as hydrophilicity or hydrophobicity, which is crucial in applications like self-cleaning surfaces or anti-fogging coatings.

Data Tables

Application AreaSpecific Use CaseBenefits
PharmaceuticalsDrug formulationEnhances solubility and stability
Controlled release systemsRegulates drug release rates
BiocompatibilitySuitable for biomedical applications
Materials SciencePolymer synthesisTailored properties for diverse applications
Surface modificationsImproved material properties

Case Studies

  • Controlled Release Drug Delivery : A study demonstrated the effectiveness of using this compound in a hydrogel matrix for controlled release of anti-cancer drugs. The hydrogel exhibited a sustained release profile over several days, significantly improving therapeutic outcomes while minimizing side effects.
  • Polyurethane Development : Research highlighted the use of this compound as a key ingredient in developing flexible polyurethane foams. The resulting materials showed enhanced durability and thermal stability compared to traditional formulations.
  • Biomedical Applications : In tissue engineering, scaffolds made from this compound were shown to support cell attachment and proliferation, indicating potential for use in regenerative medicine strategies.

Mechanism of Action

The mechanism of action of 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Similarities: Both the target compound and CAS 1115-20-4 exhibit ester-mediated reactivity, such as nucleophilic acyl substitution.
  • Key Differences :

    • The target compound’s hydroxyl-rich structure enhances hygroscopicity, limiting its compatibility with hydrophobic matrices.
    • Its synthetic complexity contrasts with the straightforward preparation of simpler esters, impacting scalability .
  • Unresolved Questions :

    • Long-term stability under UV exposure remains unstudied.
    • Comparative toxicological data against analogues like CAS 1115-20-4 are lacking .

Conclusion The compound 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate exhibits distinct physicochemical and functional properties compared to simpler esters and polymers. Its structural complexity offers advantages in thermal stability and material science applications but poses challenges in synthesis and environmental management. Further research is needed to address gaps in degradation pathways and toxicological profiles.

Biological Activity

The compound 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features multiple hydroxymethyl and propanoyl functional groups, contributing to its solubility and reactivity. Its molecular formula is C15H30O10C_{15}H_{30}O_{10}, with a molecular weight of approximately 350.4 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with hydroxyl groups are often implicated in antioxidant activity, which helps in neutralizing free radicals in biological systems.
  • Enzyme Inhibition : The structural features suggest potential interactions with various enzymes, possibly inhibiting pathways involved in inflammation or cancer progression.
  • Cellular Uptake and Delivery : The presence of multiple hydroxymethyl groups may facilitate cellular uptake, enhancing the bioavailability of therapeutic agents when used as a delivery system.

Therapeutic Applications

Research indicates several promising applications for this compound:

  • Cancer Therapy : Preliminary studies suggest that derivatives of this compound can serve as effective carriers for anticancer drugs, enhancing their delivery to tumor sites while minimizing systemic toxicity .
  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, this compound could be explored as a treatment for chronic inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study conducted by researchers at Thermo Scientific demonstrated that derivatives of 2,2-bis(hydroxymethyl)propionic acid exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Research on Antioxidant Properties :
    • An investigation into the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, suggesting potential protective effects against oxidative stress-related diseases .
  • Delivery Systems for Chemotherapy :
    • Research published in Journal of Controlled Release highlighted the use of this compound as a polymeric carrier for doxorubicin, demonstrating enhanced drug solubility and sustained release profiles that improved therapeutic outcomes in animal models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis in cancer cells; enhances drug delivery
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step esterification and hydroxyl protection. For example, analogous compounds (e.g., 3-hydroxy-2,2-dimethylpropyl esters) are synthesized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) at 0–25°C . Optimization includes:

  • Temperature control : Lower temperatures (0°C) minimize side reactions during hydroxyl activation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
  • Yield monitoring : Use HPLC with UV detection (λ = 210–254 nm) to track intermediates .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies hydroxyl groups (δ 1.2–2.5 ppm for methyl branches, δ 3.5–4.5 ppm for hydroxymethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+Na]⁺ adducts) .
  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities against reference standards (e.g., EP-grade impurities in ) .

Q. What are the critical handling and storage protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of ester linkages .
  • Handling : Use desiccated glassware and anhydrous solvents during synthesis. Monitor moisture content via Karl Fischer titration (<50 ppm H₂O) .

Advanced Research Questions

Q. How can researchers identify and quantify trace impurities or degradation products in synthesized batches?

Methodological Answer:

  • Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns with certified impurities (e.g., 2-(4-methylphenyl)-propanoic acid, CAS 938-94-3) from pharmacopeial standards .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS identifies hydrolytic byproducts (e.g., free hydroxy acids) .

Q. What experimental strategies mitigate data contradictions in stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Variables : Use buffered solutions (pH 2–10) and isothermal calorimetry to correlate degradation kinetics with environmental conditions.
  • Statistical Validation : Apply Design of Experiments (DoE) to resolve conflicting stability results (e.g., Arrhenius plot deviations due to non-linear hydrolysis pathways) .
  • Cross-Validation : Confirm degradation mechanisms using orthogonal techniques (e.g., FTIR for ester bond integrity vs. NMR for structural changes) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

  • Solubility Analysis : Perform shake-flask experiments in polar aprotic solvents (e.g., DMSO) and compare with COSMO-RS or Hansen solubility parameter predictions.
  • Crystallography : Single-crystal X-ray diffraction of co-crystals (e.g., with urea) clarifies hydrogen-bonding patterns affecting solubility .

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